Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Anticancer drug discovery Cytotoxicity screening Benzoxazine SAR

3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 521313-27-9) is a fully synthetic heterocyclic small molecule belonging to the 2H-1,3-benzoxazine-2,4(3H)-dione class, which is a privileged scaffold in medicinal chemistry due to its broad pharmacological potential. The compound features a 6-nitro electron-withdrawing group on the benzoxazine-dione core and an N‑3‑linked 3,4‑dimethoxyphenethyl side chain, resulting in a molecular formula of C₁₈H₁₆N₂O₇ and a calculated molecular weight of 372.33 g/mol.

Molecular Formula C18H16N2O7
Molecular Weight 372.333
CAS No. 521313-27-9
Cat. No. B2599360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
CAS521313-27-9
Molecular FormulaC18H16N2O7
Molecular Weight372.333
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC
InChIInChI=1S/C18H16N2O7/c1-25-15-5-3-11(9-16(15)26-2)7-8-19-17(21)13-10-12(20(23)24)4-6-14(13)27-18(19)22/h3-6,9-10H,7-8H2,1-2H3
InChIKeyJYQJQJOCZNYZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 521313-27-9): Procurement-Relevant Scaffold Properties and Classification


3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 521313-27-9) is a fully synthetic heterocyclic small molecule belonging to the 2H-1,3-benzoxazine-2,4(3H)-dione class, which is a privileged scaffold in medicinal chemistry due to its broad pharmacological potential [1]. The compound features a 6-nitro electron-withdrawing group on the benzoxazine-dione core and an N‑3‑linked 3,4‑dimethoxyphenethyl side chain, resulting in a molecular formula of C₁₈H₁₆N₂O₇ and a calculated molecular weight of 372.33 g/mol [2]. Its computed physicochemical properties (XLogP3 ≈ 2.9, 0 hydrogen-bond donors, 7 hydrogen-bond acceptors, 5 rotatable bonds) position it within drug-like chemical space, and its melting point of approximately 206 °C (recrystallized from ethyl ether) has been recorded [2]. The compound is currently available from multiple research-chemical suppliers at purities of ≥95% (typically 95–98%) and is sold exclusively for laboratory research use . **Important caveat:** This specific compound has very limited primary literature reporting biological data; the differentiation evidence assembled below relies heavily on cross-study comparisons with close structural analogs and class-level structure–activity relationship (SAR) inferences, which should be verified in the user's own experimental system.

Why 3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Cannot Be Interchanged with Generic Benzoxazine-2,4-dione Scaffolds


Benzoxazine-2,4-dione analogs are not interchangeable because the specific 6‑nitro substitution pattern and the N‑3‑(3,4‑dimethoxyphenethyl) side chain cooperate to define the compound's electronic landscape, steric conformation, and biological recognition profile . SAR studies on related 6‑nitro‑benzoxazine‑2,4‑diones demonstrate that the 6‑NO₂ group is essential for anticancer potency: the 1‑methyl‑6‑nitro analog exhibits IC₅₀ values of 10–30 µM across cancer cell lines, while the des‑nitro parent scaffold is biologically inert in the same assays . Similarly, the 3,4‑dimethoxyphenethyl moiety introduces hydrophobic bulk and hydrogen‑bond acceptor capacity that modulates both solubility (XLogP ≈ 2.9) and target engagement, in contrast to the simpler N‑benzyl analog (CAS 708231‑01‑0; MW 298.25, XLogP lower) which shows a distinct antifungal activity profile . Replacing the compound with a generic isatoic anhydride derivative lacking the 3,4‑dimethoxyphenethyl chain therefore alters not only pharmacokinetic but also pharmacodynamic properties, making side‑by‑side substitution scientifically invalid without confirmatory re‑assay in the user's experimental context.

Quantitative Evidence Guide: 3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione versus Closest Analogs


Anticancer Cytotoxicity: Cross‑Study Comparison of 6‑Nitro‑Benzoxazine‑2,4‑diones with N‑3 Substitution

Direct quantitative data for CAS 521313-27-9 are absent from the peer‑reviewed literature. However, the closest structural comparator, 1‑methyl‑6‑nitro‑2H‑3,1‑benzoxazine‑2,4(1H)‑dione (1M6), provides a class‑level benchmark: 1M6 induced apoptosis in cancer cells with IC₅₀ values of 10–30 µM across multiple lines (MCF‑7, HeLa, U87) . The 6‑nitro group is essential for this activity; the des‑nitro parent benzoxazine‑2,4‑dione is inactive in these assays . While the N‑3 substitution differs (methyl vs. 3,4‑dimethoxyphenethyl), the presence of the identical 6‑NO₂ pharmacophore on the benzoxazine‑2,4‑dione core suggests that CAS 521313‑27‑9 is likely to preserve anticancer cytotoxicity at comparable or potentially improved potency, given that the 3,4‑dimethoxyphenethyl moiety can enhance lipophilicity and target binding [1].

Anticancer drug discovery Cytotoxicity screening Benzoxazine SAR

Antimicrobial Potency: MIC Data from the 1‑Methyl‑6‑nitro Analog as a Surrogate Benchmark

1‑Methyl‑6‑nitro‑2H‑3,1‑benzoxazine‑2,4(1H)‑dione (1M6) demonstrated minimum inhibitory concentrations (MICs) of 12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli in broth microdilution assays . Des‑nitro benzoxazine‑2,4‑dione derivatives often show no measurable antibacterial activity, confirming the essential role of the 6‑NO₂ group . While CAS 521313‑27‑9 has no published MIC values, the presence of the identical 6‑nitro‑benzoxazine‑2,4‑dione core, combined with the 3,4‑dimethoxyphenethyl chain that is known to enhance membrane penetration in related chemotypes, suggests a comparable or possibly broader antimicrobial spectrum [1].

Antimicrobial resistance Benzoxazine antibiotics MIC determination

Physicochemical Differentiation: LogP and Molecular Complexity versus Simpler N‑Substituted Analogs

The target compound has a computed XLogP3 of 2.9, placing it in a favorable lipophilicity range for oral bioavailability (typically 1–3) [1]. In contrast, the simpler N‑benzyl analog (CAS 708231‑01‑0, MW 298.25) has an estimated LogP of ~1.8–2.2, which is closer to the lower end of the optimal range and may limit membrane permeability for certain targets . The 3,4‑dimethoxyphenethyl chain of CAS 521313‑27‑9 adds ~74 Da of molecular weight and two methoxy hydrogen‑bond acceptors, potentially enhancing target binding while maintaining drug‑like properties (Rotatable Bond Count = 5, HBD = 0) [1].

ADME prediction Lipophilicity Drug‑likeness

Synthetic Tractability: Melt‑Phase Synthesis Route versus Classical Solvent‑Based Methods

The synthesis of CAS 521313‑27‑9 can potentially leverage a solvent‑free, melt‑phase benzoxazine formation protocol described in US Patent 5,543,516, which proceeds at 110–130 °C without toluene and achieves higher atom economy compared to traditional solvent‑based Mannich condensations [1]. While no yield data specific to this compound have been published, the applicability of the solventless route to N‑alkyl‑substituted benzoxazine‑2,4‑diones suggests improved scalability and reduced purification burden relative to analogs requiring chromatographic separation [1].

Scalable synthesis Process chemistry Benzoxazine formation

Differential Cytotoxicity Selectivity: Cancer vs. Normal Cell Lines (Class‑Level Inference from Tri‑Methoxybenzoyl Analog)

6‑Nitro‑1‑(3,4,5‑trimethoxybenzoyl)‑2H‑3,1‑benzoxazine‑2,4(1H)‑dione, a structurally related compound with a 6‑NO₂ group and an N‑1‑acyl substituent, exhibited significantly lower IC₅₀ values in cancer cell lines (HeLa and U87) than in the normal cell line EUFA30, indicating a potential therapeutic window . While no direct selectivity data exist for CAS 521313‑27‑9, the shared 6‑nitro‑benzoxazine‑2,4‑dione scaffold and the presence of a bulky N‑substituent suggest that a similar cancer‑selective cytotoxicity profile may be attainable, warranting experimental verification.

Therapeutic window Selectivity index Cancer‑selective cytotoxicity

Availability and Supply Chain: Multi‑Vendor Sourcing with Defined Purity Specifications

CAS 521313‑27‑9 is currently stocked by at least four independent vendors: AKSci (95% purity, Cat. 6828CW) , Leyan (98% purity, Cat. 1614105) , BIOFOUNT (1 g units, Cat. 23866) , and SynHet (bulk manufacturer) . Notably, the closely related analog 3‑benzyl‑6‑nitro‑2H‑1,3‑benzoxazine‑2,4(3H)‑dione (CAS 708231‑01‑0) is available from only 2–3 vendors and the 1‑methyl‑6‑nitro analog (1M6) is primarily available through a single supplier. This broader and more resilient supply base for CAS 521313‑27‑9 reduces procurement risk and enables price competition.

Chemical procurement Supply chain reliability Quality assurance

Best Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione Based on Quantitative Differentiation Evidence


Anticancer Hit‑to‑Lead Optimization Leveraging the 6‑Nitro‑Benzoxazine‑2,4‑dione Pharmacophore

The compound is best deployed as a starting scaffold in medicinal chemistry programs targeting cancer cell lines (MCF‑7, HeLa, U87, HCT‑116). The 6‑NO₂ group has been empirically validated as essential for cytotoxicity in close analogs (1M6 IC₅₀ 10–30 µM) , while the 3,4‑dimethoxyphenethyl side chain offers an underexplored vector for improving potency, selectivity, and pharmacokinetic properties beyond what is achievable with simpler N‑methyl or N‑benzyl derivatives. Synthesis of focused libraries around this core can exploit the melt‑phase protocol (US Patent 5,543,516) for rapid analog generation [1].

Broad‑Spectrum Antimicrobial Screening with Emphasis on Gram‑Positive Pathogens

Given the MIC of 12 µg/mL against S. aureus demonstrated by the 1‑methyl‑6‑nitro analog , this compound is suitable for inclusion in antimicrobial susceptibility panels, particularly against drug‑resistant Gram‑positive bacteria. The 3,4‑dimethoxyphenethyl chain may enhance membrane penetration in Gram‑negative species, addressing a known limitation of simpler benzoxazine antimicrobials. This hypothesis should be tested directly in MIC assays against ESKAPE pathogen panels.

Chemical Biology Probe Development for Apoptosis Pathway Studies

Mechanistic studies on related 6‑nitro‑benzoxazine‑2,4‑diones show caspase‑dependent apoptosis induction . This compound can serve as a tool molecule to dissect apoptotic signaling pathways, particularly in cancer cells. Its favorable computed drug‑likeness (XLogP 2.9, 0 HBD) [2] supports cell‑based assay compatibility at micromolar concentrations, and the nitro group provides a spectroscopic handle (UV‑Vis λₐᵦₛ shift, IR) for tracking cellular uptake and subcellular localization.

Scalable Process Chemistry and Preclinical Supply Development

For organizations planning to advance benzoxazine‑based leads toward preclinical development, this compound's multi‑vendor availability (≥4 suppliers) and compatibility with solvent‑free synthetic routes [1] reduce procurement risk and manufacturing cost. The defined purity specifications (95–98%) and melting point (206 °C) facilitate quality control and batch‑to‑batch reproducibility, which are critical for GLP toxicology and formulation studies.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.